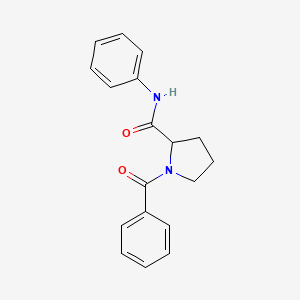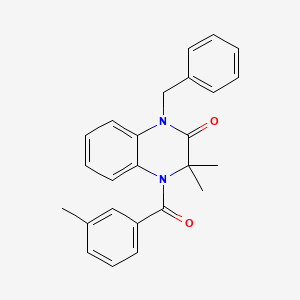![molecular formula C18H15N3O3 B5973816 3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B5973816.png)
3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying biological processes and as a potential therapeutic agent. In
作用机制
The mechanism of action of 3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is not fully understood. However, it is believed to work by inhibiting protein-protein interactions that are necessary for various cellular processes. Specifically, it has been shown to inhibit the interaction between the transcription factor Stat3 and its binding partner, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide have been studied extensively. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of tumors in animal models. However, the effects of this compound on normal cells and tissues are not well understood and require further study.
实验室实验的优点和局限性
One of the main advantages of using 3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide in lab experiments is its ability to selectively inhibit protein-protein interactions. This allows researchers to study the role of these interactions in various biological processes. Additionally, this compound has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases. However, there are also limitations to using this compound in lab experiments. Specifically, the effects of this compound on normal cells and tissues are not well understood, and it may have off-target effects that could complicate interpretation of experimental results.
未来方向
There are many potential future directions for research involving 3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide. One area of interest is the development of more selective inhibitors of protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on normal cells and tissues. Finally, there is potential for the development of 3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide as a therapeutic agent for the treatment of cancer and other diseases, and more research is needed to explore this potential application.
合成方法
The synthesis of 3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide involves the reaction of 4-(1H-pyrrol-1-yl)benzylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to yield the final product. This synthesis method has been well-established in the literature and has been used by many researchers to produce 3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide for their experiments.
科学研究应用
3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide has been used in a variety of scientific research applications. One of the most common uses of this compound is as a tool for studying biological processes. Specifically, it has been used to study the role of protein-protein interactions in various cellular processes. Additionally, 3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases.
属性
IUPAC Name |
3-nitro-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-18(15-4-3-5-17(12-15)21(23)24)19-13-14-6-8-16(9-7-14)20-10-1-2-11-20/h1-12H,13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSSCCGHZCXMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol](/img/structure/B5973736.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)(1,4-dioxan-2-ylmethyl)methylamine](/img/structure/B5973745.png)
![2-[benzyl(1-naphthylmethyl)amino]ethanol](/img/structure/B5973746.png)
![3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5973767.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973772.png)
![3-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5973773.png)
![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B5973783.png)
![4-{[2-(2-chlorophenyl)-1-pyrrolidinyl]sulfonyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole](/img/structure/B5973786.png)

![N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5973800.png)
![6-amino-4-(2-chloro-6-fluorophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5973802.png)

![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(4-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5973824.png)
methanone](/img/structure/B5973838.png)